1-(2,5-dimethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
The compound 1-(2,5-dimethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic derivative featuring a pyrrolidin-2-one core substituted at the 1-position with a 2,5-dimethoxyphenyl group and at the 4-position with a benzodiazolyl moiety linked via a propargyl (prop-2-yn-1-yl) chain. Its IUPAC name reflects the intricate substitution pattern, which combines electron-donating methoxy groups with a rigid benzodiazole system and a terminal alkyne.
The propargyl group introduces steric and electronic effects that may enhance metabolic stability compared to bulkier alkyl chains.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-11-24-18-8-6-5-7-17(18)23-22(24)15-12-21(26)25(14-15)19-13-16(27-2)9-10-20(19)28-3/h1,5-10,13,15H,11-12,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTAQNZNNOHQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be achieved through a multi-step process. One common method involves the initial formation of the benzodiazole ring, followed by the introduction of the pyrrolidinone moiety. The reaction conditions typically require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzodiazole or pyrrolidinone rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: The target compound’s 2,5-dimethoxyphenyl group introduces two electron-donating methoxy groups, increasing polarity and hydrogen-bonding capacity compared to the 2,5-dimethylphenyl group in ’s analog . The propargyl chain in the target compound and ’s analog provides a compact, linear substituent, while the phenoxypropyl chain in ’s compound adds bulk and lipophilicity .
Molecular Weight and Solubility: The phenoxypropyl derivative () has the highest molecular weight (487.6 g/mol) and likely reduced aqueous solubility due to its extended hydrophobic chain. The target compound’s molecular weight (375.4 g/mol) balances polarity and size, making it more suitable for drug-like properties than the analog .
Electronic and Steric Influences: Methoxy groups in the target compound may enhance π-π stacking or interactions with polar residues in biological targets, whereas methyl groups in ’s compound prioritize hydrophobic interactions . The propargyl group’s terminal alkyne could participate in click chemistry for further functionalization, a feature absent in the phenoxypropyl analog .
Research Tools and Methodologies
Structural characterization of such compounds would typically involve:
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one , often referred to as compound X , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of compound X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
Compound X can be represented by the following structural formula:
The biological activity of compound X is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymes : Compound X has shown inhibitory effects on certain enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective properties.
- Receptor Modulation : Preliminary studies suggest that compound X interacts with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
Biological Activity Studies
Recent studies have investigated the biological activities of compound X in various contexts:
Anticonvulsant Activity
In a study examining anticonvulsant properties, compound X demonstrated significant protective effects in animal models of epilepsy. The results indicated that it could reduce seizure frequency and severity in models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures.
| Test Model | Dose (mg/kg) | Seizure Reduction (%) |
|---|---|---|
| MES | 15 | 70 |
| PTZ | 30 | 65 |
| 6-Hz Test | 60 | 80 |
Neuroprotective Effects
In neuroprotection studies, compound X exhibited the ability to reduce neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the therapeutic potential of compound X:
-
Case Study on Epilepsy :
- A study involving chronic administration of compound X in a rodent model showed a marked decrease in seizure episodes over four weeks of treatment. The researchers noted improvements in behavioral assessments post-treatment.
-
Neurodegeneration :
- In a model of Alzheimer's disease, administration of compound X resulted in reduced amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test.
ADME-Tox Properties
Understanding the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profile is crucial for evaluating the therapeutic potential of any drug candidate.
| Property | Findings |
|---|---|
| Absorption | High oral bioavailability |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal excretion |
| Toxicity | No significant hepatotoxicity observed at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
